Trimethyl orthovalerate

Description

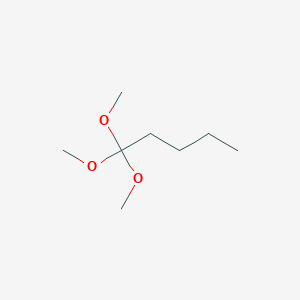

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trimethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXVVQKJULMMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065654 | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-09-2 | |

| Record name | Trimethyl orthovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl orthovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethoxypentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL ORTHOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0X9MOM6VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethyl Orthovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester that serves as a valuable intermediate and reagent in organic synthesis.[1][2] Its unique chemical structure, characterized by a central carbon atom bonded to three methoxy (B1213986) groups and a butyl group, imparts specific reactivity that is leveraged in various chemical transformations. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and synthetic applications.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[2][3] It is stable under alkaline conditions but readily hydrolyzes in the presence of acids to yield methyl valerate (B167501) and methanol (B129727).[4] This moisture sensitivity necessitates handling and storage under anhydrous conditions.[5][6]

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | 1,1,1-trimethoxypentane[1] |

| CAS Number | 13820-09-2[1] |

| Molecular Formula | C₈H₁₈O₃[1] |

| Molecular Weight | 162.23 g/mol [1][2] |

| InChI | InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3[1] |

| InChIKey | XUXVVQKJULMMKX-UHFFFAOYSA-N[1] |

| SMILES | CCCCC(OC)(OC)OC[7] |

| Synonyms | Orthovaleric acid trimethyl ester, Pentane, 1,1,1-trimethoxy-[1][8] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 162-166 °C | [2][7][8] |

| Density | 0.92 - 0.941 g/mL at 20-25 °C | [2][7][8] |

| Refractive Index (n20/D) | 1.410 | [7] |

| Flash Point | 41-42 °C | [9][10] |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles and alcohols in the presence of an acid catalyst.[11]

Materials:

-

Anhydrous Methanol (MeOH)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous Ethyl Acetate (B1210297)

-

0.5 M aqueous Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imidate Hydrochloride Formation: In a flask equipped with a gas inlet tube and a stirrer, a mixture of valeronitrile and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen chloride gas is bubbled through the mixture while maintaining the temperature below 5 °C. The reaction is allowed to proceed for 20-24 hours. Volatiles (excess methanol and HCl) are then removed under vacuum at a temperature not exceeding 10 °C to yield the crude methyl valerimidate hydrochloride as a white solid.

-

Alcoholysis to this compound: To the crude imidate hydrochloride, anhydrous methanol is added, and the mixture is stirred at room temperature for 48 hours. During this time, a white precipitate of ammonium (B1175870) chloride will form.

-

Work-up and Purification: Anhydrous ethyl acetate is added to the reaction mixture with vigorous stirring. The solid ammonium chloride is allowed to settle, and the supernatant is transferred to a flask containing a 0.5 M aqueous solution of sodium carbonate. The aqueous phase is separated and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Final Purification: The resulting crude this compound is purified by distillation to yield the final product.

Chemical Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis due to the reactivity of the orthoester functional group.

Hydrolysis

As mentioned, this compound is susceptible to acid-catalyzed hydrolysis, which proceeds via a carbocationic intermediate to form methyl valerate and methanol.[4] This reactivity makes it a useful protecting group for carboxylic acids, as it is stable to basic and nucleophilic conditions but can be readily removed with mild acid.

Gas-Phase Elimination

At elevated temperatures (313-410 °C), this compound undergoes unimolecular gas-phase elimination. This reaction follows a first-order rate law and is believed to proceed through a four-membered cyclic transition state, yielding methanol and 1,1-dimethoxy-1-pentene.

Role in Synthesis

-

Precursor to other organic molecules: It serves as an intermediate in the synthesis of various pharmaceuticals.[2]

-

Maitland-Japp Reaction: this compound can be used in the Maitland-Japp reaction for the synthesis of dihydropyran-4-ones.[3]

-

Synthesis of N-sulfonyl and N-sulfinyl imines and imidates: It is used as a precursor in the preparation of these nitrogen-containing compounds.[8]

-

Flavor and Fragrance Industry: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes.[2]

References

- 1. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 5. EP1489069A2 - Preparation of sulfonyl imine compounds - Google Patents [patents.google.com]

- 6. Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Metal-free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Trimethyl orthovalerate CAS number 13820-09-2

An In-depth Technical Guide to Trimethyl Orthovalerate (CAS 13820-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 1,1,1-trimethoxypentane, is an organic compound classified as an orthoester. With the CAS number 13820-09-2, this colorless liquid possesses a characteristic fruity odor and serves as a versatile and critical intermediate in various fields of chemical synthesis. In the pharmaceutical industry, it is a key building block for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the functionalization of steroidal derivatives like corticosteroids.[1] Its utility also extends to the agrochemical sector as a precursor for crop protection agents and in the synthesis of diverse heterocyclic compounds.[2]

This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant mechanistic and signaling pathway diagrams to support advanced research and development.

Chemical and Physical Properties

This compound is a stable, moisture-sensitive, and flammable liquid.[3][4] It is soluble in most organic solvents but has limited solubility in water. Its key properties are summarized in the tables below for easy reference.

Table 2.1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13820-09-2 | [5] |

| Molecular Formula | C₈H₁₈O₃ | |

| Molecular Weight | 162.23 g/mol | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | 164-166 °C (at 760 mmHg) | [1] |

| Density | 0.941 g/mL (at 25 °C) | [1] |

| Refractive Index (n₂₀/D) | 1.410 | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

Table 2.2: Spectroscopic Data (Predicted and Experimental)

| Spectrum Type | Key Peaks / Shifts | Putative Assignment | Source(s) |

| ¹H NMR (CDCl₃) | ~3.15 ppm (s, 9H)~1.55 ppm (t, 2H)~1.35 ppm (m, 4H)~0.90 ppm (t, 3H) | 3 x -OCH₃-C(O)₃-CH₂ -CH₂--CH₂-CH₂ -CH₂ -CH₃-CH₂-CH₃ | [6] |

| ¹³C NMR (CDCl₃) | ~113.0 ppm~49.0 ppm~36.0 ppm~25.0 ppm~22.5 ppm~14.0 ppm | C (OCH₃)₃-OCH₃ C H₂-C(OCH₃)₃C H₂-CH₂-C(O)₃C H₂-CH₃-C H₃ | [7][8] |

| IR (Neat, cm⁻¹) | 2955-2850 (s)1465 (m)1150-1050 (s) | C-H stretch (alkyl)C-H bend (alkyl)C-O stretch (orthoester) | [5][9] |

| Mass Spec. (EI, m/z) | 101 (base peak)7455 | [M - •C₄H₉]⁺ or [C₅H₉O₂]⁺[C₃H₆O₂]⁺•[C₄H₇]⁺ | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in significant chemical transformations are provided below.

Synthesis via Pinner Reaction

The Pinner reaction is the most common method for preparing orthoesters from nitriles. The following is a solvent-free protocol adapted from Noè, Perosa, and Selva (2013).[1][4]

Reaction: R-C≡N + 3 CH₃OH + HCl → R-C(OCH₃)₃ + NH₄Cl (where R = CH₃(CH₂)₃-)

Materials:

-

Valeronitrile (B87234) (butyl cyanide)

-

Methanol (B129727) (anhydrous)

-

Hydrogen chloride (gas)

-

Nitrogen (gas)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place valeronitrile (1.0 eq) and anhydrous methanol (3.0 eq).

-

Flush the system with dry nitrogen.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas (3.0 eq) through the stirred solution over approximately 4 hours, ensuring the temperature remains below 5 °C.

-

After the addition of HCl, allow the mixture to stir at 5 °C for an additional 20 hours. A white precipitate of the intermediate Pinner salt (methyl pentanimidate hydrochloride) will form.

-

Add an excess of anhydrous methanol (e.g., 5 molar equivalents) to the mixture.

-

Warm the reaction to room temperature (approx. 25 °C) and stir for 24-48 hours to facilitate the alcoholysis of the Pinner salt to the final orthoester product.

-

Cool the mixture and neutralize the excess acid by slowly adding a chilled aqueous solution of sodium hydroxide.

-

Extract the product with diethyl ether (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting pale yellow liquid by vacuum distillation to yield this compound (reported yields for similar aliphatic orthoesters are ~58%).[1]

Caption: Pinner Synthesis Workflow.

Application in Corticosteroid Synthesis: Preparation of Betamethasone (B1666872) 17-Valerate

This compound is used to selectively esterify the 17-hydroxyl group of corticosteroids. The following protocol is adapted from patent CN102659887B.[10]

Materials:

-

Betamethasone

-

This compound

-

Tetrahydrofuran (THF, anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Sulfuric acid aqueous solution (e.g., 10%)

-

Sodium chloride solution (aqueous)

-

Methanol, Water, Glacial Acetic Acid (for crystallization)

Procedure:

-

Under a nitrogen atmosphere, dissolve betamethasone (1.0 eq) in anhydrous THF in a suitable reaction vessel.

-

Add p-toluenesulfonic acid (catalytic amount) followed by this compound.

-

Stir the reaction mixture at 20-25 °C for 30-45 minutes. The reaction proceeds through a cyclic orthoester intermediate.

-

To hydrolyze the intermediate to the final ester, add a 10% aqueous sulfuric acid solution to the reaction mixture. Continue stirring at 20-25 °C for another 20-30 minutes.

-

Add pyridine to the reaction solution to neutralize the acid and stir for 20-40 minutes.

-

Add aqueous sodium chloride solution and warm the mixture to 30-35 °C.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

-

Concentrate the organic layer under reduced pressure to obtain an oily residue.

-

To the residue, add a mixture of anhydrous methanol, water, and glacial acetic acid. Heat until the oil dissolves completely.

-

Cool the solution to 15-20 °C and stir to induce crystallization.

-

Collect the solid product by suction filtration and wash the filter cake with aqueous methanol.

-

Dry the product to obtain crude betamethasone 17-valerate, which can be further purified by recrystallization.

Representative Maitland-Japp Reaction

The Maitland-Japp reaction is a classic method for synthesizing dihydropyran-4-ones.[3] This representative protocol uses an orthoester, a β-ketoester, and an aldehyde. Modern modifications often use microwave heating to improve yields and reduce reaction times.[3]

Materials:

-

An aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

A β-ketoester (e.g., Ethyl acetoacetate, 1.0 eq)

-

This compound (2.0 eq)

-

Acetic anhydride (B1165640)

-

Toluene (dry)

Procedure:

-

In a microwave reaction vial, combine the aldehyde, β-ketoester, this compound, and a small amount of acetic anhydride in dry toluene.

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate the desired dihydropyran-4-one product.

Reaction Mechanisms and Biological Pathways

Visualizations of key reaction mechanisms and a relevant biological signaling pathway are provided below using the DOT language.

Mechanism of the Pinner Reaction

The Pinner reaction proceeds in two main stages: formation of the Pinner salt (an imidate salt) followed by alcoholysis to form the orthoester.

Caption: Pinner Reaction Mechanism.

Mechanism of the Maitland-Japp Reaction

This reaction involves an initial aldol-type condensation followed by an intramolecular oxy-Michael cyclization, facilitated by the orthoester which acts as a carbonyl equivalent after initial reaction.

Caption: Maitland-Japp Reaction Mechanism.

Adenosine A₃ Receptor Signaling Pathway

This compound is a precursor in the synthesis of ligands for the Adenosine A₃ Receptor (A₃AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation and cardioprotection.[1][5][11]

Caption: A₃AR Signaling Pathway.

References

- 1. iris.unive.it [iris.unive.it]

- 2. researchgate.net [researchgate.net]

- 3. A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00292C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 7. Trimethyl orthoacetate(1445-45-0) 13C NMR spectrum [chemicalbook.com]

- 8. Triethyl orthoformate(122-51-0) 13C NMR spectrum [chemicalbook.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Anomalous fragments in the mass spectra of trimethyl orthoformate and related compounds - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Trimethyl Orthovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl orthovalerate, a versatile orthoester utilized as a key intermediate in various organic syntheses. This document collates its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Core Properties and Data

This compound, also known as 1,1,1-trimethoxypentane, is a colorless liquid with the empirical formula C8H18O3.[1] It is recognized for its role as a precursor and building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2]

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 162.23 g/mol | [1][3][4] |

| Molecular Formula | C8H18O3 | [1][3][4] |

| CAS Number | 13820-09-2 | [1][4] |

| Density | 0.941 g/mL at 25 °C | [1] |

| Boiling Point | 164-166 °C | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.410 | [1] |

| Purity (typical) | ≥97% (GC) | [1] |

| Appearance | Colorless liquid | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5][6] In this case, valeronitrile (B87234) reacts with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Pinner Synthesis of this compound

This protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.[3][5]

Materials:

-

Valeronitrile

-

Methanol (anhydrous)

-

Hydrogen chloride (gas)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Sodium bicarbonate (aqueous solution)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer

-

Ice bath

-

Vacuum pump

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Imidate Hydrochloride Formation:

-

In a three-neck flask, combine valeronitrile and a moderate excess of methanol (e.g., 3 molar equivalents).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture. Monitor the temperature to ensure it remains below 5 °C. The introduction of HCl is typically carried out over several hours.

-

After the addition of HCl is complete, allow the mixture to stir at 5 °C for an additional 20-24 hours.

-

Remove the volatile components (excess methanol and HCl) under vacuum at a temperature kept below 10 °C. The resulting product is the imidate hydrochloride salt, which should appear as a white solid.[3]

-

-

Methanolysis to Orthoester:

-

Work-up and Purification:

-

After the reaction is complete (monitored by GC), cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (2 x 20 mL).[3]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]

-

Filter the drying agent and remove the solvent using a rotary evaporator.[3]

-

The crude product, a pale yellow liquid, is then purified by distillation to yield pure this compound (58% isolated yield reported in a similar synthesis).[3]

-

Synthesis Workflow Diagram

Caption: Pinner synthesis workflow for this compound.

Analytical Protocols

Characterization and purity assessment of this compound are typically performed using standard analytical techniques.

Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of this compound.[1] A GC-FID (Flame Ionization Detector) system is suitable for quantitative analysis.

Suggested GC-FID Protocol:

-

Column: A non-polar or mid-polarity column, such as a PTA-5 (similar to a DB-5 or HP-5), is recommended.

-

Injector Temperature: 180-200 °C

-

Detector Temperature: 180-250 °C

-

Oven Program: Start at an initial temperature of ~80 °C, hold for 1-2 minutes, then ramp up to a final temperature of ~200 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: A split injection is appropriate, with a split ratio around 100:1.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent like ethyl acetate. For quantitative analysis, an internal standard method can be employed.

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic peaks for the three equivalent methoxy (B1213986) groups and the aliphatic chain of the valerate (B167501) moiety.

-

¹³C NMR: Will show distinct signals for the quaternary orthoester carbon, the methoxy carbons, and the carbons of the pentyl group.

-

-

Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight and provide a characteristic fragmentation pattern for the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O stretching frequencies for the ether linkages and C-H stretching for the alkyl groups.[1]

Signaling Pathways

As a synthetic organic intermediate, this compound is not known to be involved in biological signaling pathways. Its utility lies in its chemical reactivity as a protecting group for carboxylic acids or as a precursor in the synthesis of other molecules, rather than in direct interaction with biological systems or signaling cascades. Its applications are primarily in the fields of organic synthesis, pharmaceuticals, and polymer chemistry as a building block.[2]

References

- 1. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103616464A - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]

- 3. iris.unive.it [iris.unive.it]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl Orthovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethyl orthovalerate (also known as 1,1,1-trimethoxypentane). This orthoester serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty polymers.[1][2] This document details the prevalent synthetic methodology, experimental protocols, and the analytical techniques used to verify the compound's structure and purity.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Pinner reaction.[3][4][5] This acid-catalyzed reaction involves the treatment of a nitrile, in this case, valeronitrile (B87234), with an excess of an alcohol, methanol (B129727), to form the corresponding orthoester.[5][6]

The reaction proceeds in two main stages. First, the nitrile reacts with methanol in the presence of a strong acid, typically hydrogen chloride (HCl), to form an intermediate imino ester salt, also known as a Pinner salt.[3][5][7] In the second stage, this intermediate undergoes alcoholysis with excess methanol to yield the final this compound product.[3][4]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Pinner reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Pinner Reaction

This protocol is based on a general procedure for the Pinner synthesis of aliphatic orthoesters.[3][4]

Materials:

-

Valeronitrile

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Sodium Sulfate

Procedure:

Step 1: Formation of Methyl Valerimidate Hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, combine valeronitrile (1 equivalent) and anhydrous methanol (3 equivalents).

-

Cool the mixture to 5°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress (e.g., by observing the formation of a precipitate). The reaction to form the imidate hydrochloride typically yields over 90%.[3][4]

-

Once the reaction is complete, the resulting precipitate, methyl valerimidate hydrochloride, can be isolated or used directly in the next step.

Step 2: Alcoholysis to this compound

-

To the reaction mixture containing the Pinner salt, add a larger volume of anhydrous methanol to act as both a reagent and a solvent.

-

Warm the mixture to a temperature between 25°C and 65°C and stir until the alcoholysis is complete.[3][4] The reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound. A yield of approximately 58% can be expected for this step.[4]

Characterization of this compound

Following synthesis, a comprehensive characterization is essential to confirm the identity, structure, and purity of the this compound. This involves a combination of spectroscopic and physical property measurements.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₃ | [8][9] |

| Molecular Weight | 162.23 g/mol | [8][10] |

| Appearance | Colorless liquid | [1][11] |

| Boiling Point | 164-166 °C (at 760 mmHg) | [8][10][11] |

| Density | 0.941 g/mL at 25 °C | [10][11] |

| Refractive Index (n20/D) | 1.410 | [10] |

| CAS Number | 13820-09-2 | [8][10] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information. While specific spectral data from a single source is not available, the following table outlines the expected characteristic signals based on the known structure of this compound. Commercially available spectra can be found on databases such as SpectraBase.[12][13]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three equivalent methoxy (B1213986) groups (-OCH₃), and the protons of the butyl chain (-CH₂CH₂CH₂CH₃), with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for the quaternary orthoester carbon, the methoxy carbons, and the four distinct carbons of the butyl chain. |

| IR Spectroscopy | Strong C-O stretching bands characteristic of ethers and acetals. Absence of a C=O stretch (around 1700 cm⁻¹) confirms the absence of ester impurities. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns would likely show the loss of methoxy groups and cleavage of the butyl chain. |

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of synthesized this compound.

Caption: Logical workflow for product characterization.

Safety and Handling

This compound is a flammable liquid and vapor.[12][14] It can cause skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[10] All procedures should be conducted in a well-ventilated fume hood, away from open flames and sparks.[14]

Applications

This compound is a versatile intermediate in organic synthesis. It has been used in the preparation of various compounds, including:

-

9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid.[10]

-

2-alkyl-3-benzimidazolyl-4(3H)-quinazolinones.[10]

-

It also serves as a precursor for preparing N-sulfonyl and N-sulfinyl imines and imidates.[15] Furthermore, it finds application as an intermediate in the synthesis of pharmaceuticals like betamethasone (B1666872) valerate.[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.unive.it [iris.unive.it]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. This compound [drugfuture.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound 97 13820-09-2 [sigmaaldrich.com]

- 11. This compound [chembk.com]

- 12. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. bloomtechz.com [bloomtechz.com]

- 15. This compound, 97% 13820-09-2 manufacturers in India | this compound, 97% - India with worldwide shipping [ottokemi.com]

- 16. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]

Trimethyl Orthovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl orthovalerate, systematically known as 1,1,1-trimethoxypentane according to IUPAC nomenclature, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical and chemical industries.

Chemical Identity and Synonyms

This compound is an organic compound classified as an orthoester. Its unique structure, featuring three methoxy (B1213986) groups attached to a single carbon atom, imparts specific reactivity that is leveraged in various chemical transformations.

IUPAC Name: 1,1,1-trimethoxypentane[1][2]

Synonyms:

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₃ | [1][3][8] |

| Molecular Weight | 162.23 g/mol | [1][3][8] |

| CAS Number | 13820-09-2 | [1][3][8] |

| Appearance | Clear colorless liquid | [8] |

| Boiling Point | 164-166 °C (at 760 mmHg) | [3][9][10] |

| 60 °C (at 14 mmHg) | [3] | |

| Density | 0.941 g/mL at 25 °C | [9][10] |

| 0.92 g/mL at 20 °C | [8] | |

| Refractive Index (n_D²⁰) | 1.410 | [9][10] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [9][10] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then alcoholyzed to the orthoester.

Pinner Reaction: An Overview

The Pinner reaction provides a direct route to orthoesters from nitriles. The general mechanism involves the activation of the nitrile by an acid, followed by nucleophilic attack of an alcohol to form an imidate. Subsequent alcoholysis in the presence of excess alcohol yields the final orthoester product.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.[5]

Materials:

-

Valeronitrile

-

Methanol (anhydrous)

-

Hydrogen chloride (gas)

-

Sodium carbonate (0.5 M aqueous solution)

-

Ethyl acetate

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Imidate Hydrochloride Formation: In a flask equipped for gas inlet, a mixture of valeronitrile and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen chloride gas is bubbled through the solution. The reaction progress is monitored until the formation of the methyl valerimidate hydrochloride salt is complete. This intermediate can be isolated with excellent yields (>90%).

-

Alcoholysis: The isolated imidate hydrochloride is then subjected to methanolysis. The salt is stirred with an excess of methanol at a temperature between 25-65 °C.

-

Work-up and Purification: Upon completion of the reaction, the solid ammonium (B1175870) chloride is allowed to settle. The supernatant is transferred to a flask containing a 0.5 M aqueous solution of sodium carbonate for neutralization. The aqueous phase is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.

-

Distillation: The crude product, a pale yellow liquid, is purified by distillation to yield pure this compound (reported yield of 58%).[5]

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily serving as a protecting group for carboxylic acids and as a precursor for the formation of other functional groups.

Protection of Carboxylic Acids

Orthoesters are robust protecting groups for carboxylic acids, offering stability in basic and nucleophilic conditions.[6] While a specific protocol for using this compound as a protecting group was not detailed in the search results, the general principle involves the conversion of the carboxylic acid to the corresponding orthoester, which can be later hydrolyzed back to the carboxylic acid under mild acidic conditions.

Synthesis of Heterocyclic Compounds

Orthoesters are widely used in the synthesis of various heterocyclic systems. For example, they can react with compounds containing appropriately positioned nucleophiles to form rings. While the search results did not provide a specific protocol for this compound in this context, it is a known application for orthoesters in general.

Acylation Reactions: A Model Protocol

Orthoesters can be used for the regioselective acylation of polyol-containing molecules. The following is an experimental protocol for the synthesis of 9-O-acetylated N-acetylneuraminic acid using trimethyl orthoacetate, which serves as a model for how this compound could be used in similar acylation reactions.[3]

Materials:

-

N-acetylneuraminic acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

p-Toluenesulfonic acid (p-TsOH)

-

Trimethyl orthoacetate (as a model for this compound)

-

DOWEX-1X8 formate (B1220265) anion exchange resin

-

Formic acid

Procedure:

-

To a solution of N-acetylneuraminic acid (1 eq.) in DMSO, a catalytic amount of p-TsOH is added.

-

Trimethyl orthoacetate (2 eq.) is then added to the solution.

-

The reaction mixture is stirred at room temperature for 20 minutes.

-

The resulting mixture is directly purified by column chromatography on DOWEX-1X8 formate anion exchange resin.

-

The column is washed with water and then eluted with formic acid.

-

The formic acid is removed under reduced pressure to yield the 9-O-acetylated product.[3]

This protocol highlights the utility of orthoesters in achieving regioselective acylation under mild conditions, a strategy that can be extended to this compound for the introduction of a valeryl group.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis and a range of potential applications in organic chemistry. Its utility as a synthetic building block, particularly in the protection of carboxylic acids and the synthesis of complex molecules, makes it an important tool for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of C-9 modified N-acetylneuraminic acid derivatives as substrates for N-acetylneuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unive.it [iris.unive.it]

- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Constants of 1,1,1-Trimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of 1,1,1-Trimethoxypentane, also known as Trimethyl orthovalerate. The information is presented in a clear and structured format to facilitate its use in research and development settings.

Physical Constants of 1,1,1-Trimethoxypentane

The fundamental physical properties of 1,1,1-Trimethoxypentane are summarized in the table below. These constants are crucial for a variety of applications, including reaction kinetics, process design, and quality control.

| Physical Constant | Value | Units |

| Molecular Weight | 162.23 | g/mol |

| Boiling Point | 164-166 | °C |

| Density | 0.941 | g/mL at 25 °C |

| Refractive Index (n20/D) | 1.410 |

Experimental Protocols for Determination of Physical Constants

The following sections detail generalized experimental methodologies for the determination of the physical constants listed above. These protocols are standard procedures for characterizing liquid organic compounds.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.[1]

-

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Stand and clamps

-

-

Procedure:

-

A small amount of the liquid sample (1,1,1-Trimethoxypentane) is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3]

-

2.2. Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. The pycnometer, or specific gravity bottle, is a precise instrument for determining the density of a liquid.

-

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Constant temperature bath

-

Syringe

-

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with the liquid sample (1,1,1-Trimethoxypentane), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

-

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. It is a characteristic physical property.

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft tissue paper

-

-

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of the liquid sample (1,1,1-Trimethoxypentane) are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

A constant temperature is maintained by circulating water from a water bath through the jackets of the prisms (e.g., 20 °C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe appears at the boundary, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary.

-

The refractive index is read directly from the instrument's scale.

-

Synthesis Pathway of 1,1,1-Trimethoxypentane

1,1,1-Trimethoxypentane, as an orthoester, can be synthesized via the Pinner reaction.[4][5][6] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case of 1,1,1-Trimethoxypentane (also known as this compound), the starting materials are valeronitrile (B87234) and methanol (B129727). The reaction proceeds through an intermediate imino ester salt (Pinner salt), which then reacts with excess methanol to form the final orthoester product.[4][6]

Caption: Pinner reaction synthesis of 1,1,1-Trimethoxypentane.

References

An In-depth Technical Guide to the Spectral Data of Trimethyl Orthovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trimethyl orthovalerate (CAS No. 13820-09-2). The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound, also known as 1,1,1-trimethoxypentane, is an orthoester with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol .[1][2] Its structure is characterized by a central carbon atom bonded to a butyl group and three methoxy (B1213986) groups.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.17 | s | 9H | - | 3 x -OCH₃ |

| 1.55 | t | 2H | 7.5 | -CH₂-C(OCH₃)₃ |

| 1.35 | m | 2H | - | -CH₂-CH₂-C(OCH₃)₃ |

| 0.90 | t | 3H | 7.3 | CH₃-CH₂- |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 113.8 | C(OCH₃)₃ |

| 49.3 | -OCH₃ |

| 35.8 | -CH₂-C(OCH₃)₃ |

| 27.5 | -CH₂-CH₂-C(OCH₃)₃ |

| 22.8 | CH₃-CH₂- |

| 14.1 | CH₃- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong C-O stretching vibrations.

Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Assignment |

| 2958 | C-H stretch (alkane) |

| 2874 | C-H stretch (alkane) |

| 1466 | C-H bend (alkane) |

| 1188 | C-O stretch (orthoester) |

| 1088 | C-O stretch (orthoester) |

| 1040 | C-O stretch (orthoester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Major Peaks in the Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 131 | 100 | [M - OCH₃]⁺ |

| 101 | 85 | [M - C₄H₉]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ |

| 55 | 30 | [C₄H₇]⁺ |

| 43 | 55 | [C₃H₇]⁺ |

Experimental Protocols

The spectral data presented in this guide were obtained from public spectral databases. While the specific experimental parameters for each spectrum are not provided in detail within these databases, the following sections outline the general methodologies for obtaining such data.

NMR Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Synthetic Applications of Trimethyl Orthovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethyl Orthovalerate (TMOV), focusing on its solubility characteristics in common organic solvents, its chemical stability, and its applications in synthetic chemistry, particularly within the pharmaceutical industry. This document consolidates available data, details relevant experimental methodologies, and presents key chemical processes through structured diagrams to support research and development activities.

Solubility Profile of this compound

This compound (CAS 13820-09-2), also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C₈H₁₈O₃.[1][2] Due to its hydrophobic nature, it has limited solubility in water but is readily soluble in a variety of organic solvents.[1][2] This solubility makes it a versatile reagent and solvent in non-aqueous chemical synthesis.[1]

Qualitative Solubility Data

The table below summarizes the qualitative solubility of this compound in several standard laboratory solvents.

| Solvent Class | Specific Solvent | Solubility | Reference |

| Alcohols | Methanol (B129727) | Soluble | [1] |

| Ethanol | Soluble | [1] | |

| Ethers | Diethyl Ether | Soluble | [1] |

| Ketones | Acetone | Soluble | [1] |

| Halogenated | Chloroform | Soluble | [3] |

| Polar Aprotic | Acetonitrile | Soluble | [4] |

| Aqueous | Water | Insoluble | [1][2] |

Water Incompatibility and Hydrolysis

A critical characteristic of orthoesters, including this compound, is their susceptibility to hydrolysis under acidic conditions.[5] The presence of even mild aqueous acid will catalyze the hydrolysis of the orthoester to form a standard ester (methyl valerate) and two equivalents of alcohol (methanol).[5] This reaction is typically irreversible and is a key consideration for its handling and use in synthesis, requiring anhydrous conditions for storage and reactions.[4][5] The stability of orthoesters is significantly greater under neutral or basic conditions.

Experimental Protocols and Methodologies

The following sections detail relevant experimental protocols for the synthesis of this compound and the general mechanism of its hydrolysis, a critical chemical property.

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is the most common and established method for synthesizing orthoesters from nitriles and alcohols under acidic conditions.[5][6] The process involves two main steps: the formation of an imidate hydrochloride salt, followed by its alcoholysis to yield the final orthoester product.

Detailed Methodology:

-

Imidate Hydrochloride Formation:

-

A reaction vessel is charged with valeronitrile (B87234) and a moderate excess of anhydrous methanol (e.g., a 1:3 molar ratio of nitrile to methanol).[6] The use of methanol as both a reagent and a solvent is common.[6]

-

The mixture is cooled to a low temperature, typically around 5°C, to control the exothermic reaction.[6]

-

Dry hydrogen chloride (HCl) gas is slowly bubbled through the reaction mixture while maintaining the low temperature.[6] The molar ratio of nitrile to HCl is typically around 1:3.[6]

-

The mixture is stirred for an extended period (e.g., 20-24 hours) at this temperature to allow for the complete formation of the methyl valerimidate hydrochloride salt, which often precipitates as a white solid.[6]

-

Volatiles, including excess methanol and HCl, are subsequently removed under vacuum at a low temperature (≤ 10°C).[6]

-

-

Alcoholysis to Form this compound:

-

The isolated imidate hydrochloride salt is treated with an additional excess of anhydrous methanol.

-

The mixture is heated to a temperature between 25–65°C to promote the alcoholysis reaction.[6]

-

During this step, the imidate salt reacts with methanol to form this compound and ammonium (B1175870) chloride as a byproduct.[5]

-

Upon completion, the reaction mixture is worked up. This typically involves extraction and drying of the organic phase.[6]

-

The final product, a pale yellow liquid, is purified by distillation to yield pure this compound.[6]

-

General Mechanism of Orthoester Hydrolysis

The hydrolysis of orthoesters is a fundamental reaction that dictates their application as protecting groups and in controlled-release formulations. The process is catalyzed by acid and proceeds via a carboxonium ion intermediate.

Reaction Steps:

-

Protonation: One of the alkoxy groups of the orthoester is protonated by an acid catalyst (H₃O⁺).

-

Formation of Carboxonium Ion: The protonated orthoester eliminates a molecule of alcohol (methanol) to form a stable, resonance-stabilized dialkoxycarboxonium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion. This is often the rate-determining step.[7]

-

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal ester.

-

Final Hydrolysis: The hemiacetal ester is further hydrolyzed (following a similar sequence of protonation, elimination, and nucleophilic attack) to yield the final carboxylic acid ester and another molecule of alcohol.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described above.

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of the acid-catalyzed hydrolysis of an orthoester.

Applications in Pharmaceutical Research and Drug Development

This compound is a key chemical intermediate in the pharmaceutical industry, primarily used in the synthesis of high-value active pharmaceutical ingredients (APIs).[8][9]

-

Synthesis of Corticosteroids: Its most significant application is as a crucial intermediate in the manufacturing of synthetic corticosteroids.[9] It is specifically used in the synthesis of drugs such as Betamethasone Valerate, Prednisolone Valerate, and Hydrocortisone Valerate, which are widely used for their anti-inflammatory properties in dermatological and other treatments.[9][10]

-

Protecting Group Chemistry: In multi-step organic synthesis, a core activity in drug development, orthoesters serve as effective protecting groups for carboxylic acids. The stability of the orthoester group to basic and nucleophilic conditions, combined with its easy removal under mild acidic conditions, makes it a valuable tool for selectively masking reactivity during complex molecular assembly.

-

Reagent in Organic Synthesis: this compound is used in the preparation of various heterocyclic compounds and other complex molecules. For instance, it has been used in the synthesis of 3-(2-benzimidazolyl)-2-alkyl-4-(3H)-quinazolinones and 9-O-acyl derivatives of neuraminic acid.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ortho ester - Wikipedia [en.wikipedia.org]

- 6. iris.unive.it [iris.unive.it]

- 7. Ortho ester hydrolysis: rate-determining addition of water to a carboxonium ion intermediate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound (TMOV) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]

- 10. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]

An In-Depth Technical Guide to the Stability and Reactivity Profile of Trimethyl Orthovalerate

Executive Summary: Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester widely utilized in organic synthesis as a synthetic intermediate and a protective group. Its utility stems from a unique reactivity profile, characterized by stability in neutral to alkaline conditions and pronounced sensitivity to acid and moisture. This guide provides a comprehensive overview of its stability, key reactive pathways including hydrolysis, thermal decomposition, and transesterification, and detailed experimental protocols for its synthesis and common transformations. The information is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this reagent's chemical behavior.

Chemical Identity and Physicochemical Properties

This compound is the trimethyl ester of orthovaleric acid. As an orthoester, it possesses three alkoxy groups attached to a single carbon atom, a functional group that dictates its characteristic reactivity.[1] It is a colorless, flammable liquid with an ether-like odor.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₁₈O₃ | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| CAS Number | 13820-09-2 | |

| Appearance | Clear, colorless liquid | [4] |

| Density | 0.941 g/mL at 25 °C | [5] |

| Boiling Point | 164-166 °C | [5] |

| Refractive Index | n20/D 1.410 | [5] |

| Flash Point | 42 °C (107.6 °F) - closed cup |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[2][6] |

Stability Profile

The stability of this compound is highly dependent on environmental conditions. While stable under recommended storage, its reactivity with common lab reagents and atmospheric components necessitates careful handling.

2.1. General and Thermal Stability this compound is chemically stable under standard ambient and recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[7][8] It is classified as a flammable liquid and its vapor can form explosive mixtures with air; therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[2][3][8]

At elevated temperatures in the gas phase (313-410 °C), it undergoes unimolecular elimination.[9] This decomposition is a first-order reaction that yields methanol (B129727) and the corresponding unsaturated ketal.[9]

2.2. Sensitivity to pH and Moisture A defining characteristic of orthoesters is their sensitivity to acid and moisture.[10]

-

Acidic Conditions: this compound readily decomposes in the presence of even catalytic amounts of acid.[2][6] This instability is the basis for its use as an acid-labile protecting group.

-

Alkaline Conditions: In contrast, it is stable in alkaline media, allowing for its use in reactions involving basic reagents.[2]

-

Moisture: The compound is moisture-sensitive and will hydrolyze upon exposure to water.[3][8] This reaction is significantly accelerated by acid.[11]

2.3. Incompatibilities and Decomposition The primary materials incompatible with this compound are strong oxidizing agents and strong acids.[7][8] Hazardous decomposition products formed under fire conditions are primarily carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]

Reactivity Profile

The reactivity of this compound is centered on the electron-deficient central carbon atom, making it susceptible to nucleophilic attack, particularly after activation by an acid.[1]

3.1. Acid-Catalyzed Hydrolysis Hydrolysis is the most significant reaction of this compound in the presence of water. Catalyzed by acid, the orthoester is irreversibly converted into methyl valerate (B167501) and two equivalents of methanol.[12] This reactivity makes it useful as a chemical dehydrating agent in certain reactions.[10] The electron-donating nature of the butyl group renders it more prone to hydrolysis compared to orthoesters with electron-withdrawing groups.[12][13]

Caption: Acid-catalyzed hydrolysis of this compound.

3.2. Thermal Decomposition Studies on the gas-phase elimination kinetics of this compound show it undergoes a unimolecular reaction at high temperatures.[9] The proposed mechanism involves a concerted, nonsynchronous four-membered cyclic transition state, leading to the formation of 1,1-dimethoxypent-1-ene and methanol.[9]

Table 2: Kinetic Data for Gas-Phase Elimination of this compound

| Parameter | Value | Reference |

|---|---|---|

| Temperature Range | 313-410 °C | [9] |

| Pressure Range | 40-140 Torr | [9] |

| Arrhenius Equation | log k (s⁻¹) = (14.00 ± 0.28) - (196.3 ± 1.7 kJ/mol) / (2.303RT) |[9] |

References

- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 2. bloomtechz.com [bloomtechz.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Trimethyl Orthovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trimethyl orthovalerate (CAS No. 13820-09-2), a flammable and irritant liquid. The following sections detail the physical and chemical properties, potential hazards, handling and storage procedures, emergency response, and disposal considerations for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

General Information

This compound, also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C8H18O3.[1][2] It is primarily used in laboratory settings for chemical synthesis.[3][4] While it is noted for its applications in creating various derivatives and as a precursor in synthesis, it is also recognized as a flammable liquid that can cause skin and eye irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O3 | [1][2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 164-166 °C | |

| Density | 0.941 g/mL at 25 °C | |

| Flash Point | 42 °C (107.6 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.410 | |

| Vapor Density | 5.59 | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard classifications is provided in Table 2.

Table 2: Hazard Identification and Classification

| Hazard Classification | Code | Description | Source |

| Flammable liquids | H226 | Flammable liquid and vapor | [2][7] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [1][2] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [1][2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2] |

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[3] No acute toxicity information is available for this product.[1][6]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe mist, vapors, or spray.[6]

-

Use only in a well-ventilated area or outdoors.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][6]

-

Use spark-proof and explosion-proof equipment.[6]

-

Handle in accordance with good industrial hygiene and safety practices.[3]

Storage:

-

Store in a flammables area.[1]

-

This compound is moisture-sensitive and should be protected from exposure to moist air or water.[1][6]

Exposure Controls and Personal Protective Equipment

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

Table 3: Exposure Controls & Personal Protective Equipment

| Control | Specification | Source |

| Engineering Controls | Use explosion-proof electrical, ventilating, and lighting equipment. Ensure eyewash stations and safety showers are close to the workstation. | [6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (approved under standards such as NIOSH or EN 166). A face shield is also recommended. | [3] |

| Skin Protection | Handle with gloves. Wear appropriate protective gloves and clothing to prevent skin exposure. | [3][6] |

| Respiratory Protection | Under normal use conditions, no protective equipment is needed. If risk assessment shows air-purifying respirators are appropriate, use a full-face supplied air respirator or a respirator with a suitable cartridge (e.g., type ABEK). | [3][6] |

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. Remove all contaminated clothing and shoes. | [1][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3] |

Fire and Explosion Hazard Data

This compound is a flammable liquid and presents a fire hazard.

Table 5: Fire and Explosion Hazard Data

| Hazard | Details | Source |

| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. | [1][6] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist can be used to cool unopened containers. | [1][6] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. | [8] |

| Hazardous Combustion Products | Carbon monoxide (CO) and carbon dioxide (CO2). | [6] |

| Firefighting Precautions | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][6] |

Accidental Release Measures

In the case of a spill, the following workflow should be implemented to ensure safety and proper containment.

Caption: Workflow for Handling a this compound Spill.

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] It is recommended to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the cited reference materials. The provided data, such as flash points and toxicity classifications, are typically determined using standardized testing methods (e.g., ASTM, OECD guidelines) by the chemical manufacturers and suppliers. For specific methodological details, direct inquiry to the supplier or consultation of relevant standardized testing protocols is recommended.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current safety data sheet from your supplier before handling this chemical.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound, 97% 13820-09-2 India [ottokemi.com]

- 5. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 13820-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols: Trimethyl Orthovalerate in the Johnson-Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals